CHO-PEG12-Boc
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Overview
Description
CHO-PEG12-Boc is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of these PROTAC molecules, which have significant potential in targeted therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHO-PEG12-Boc involves the conjugation of a PEG chain with a Boc-protected amine group. The general synthetic route includes the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable activating agent such as p-nitrophenyl chloroformate.
Conjugation with Boc-protected Amine: The activated PEG chain is then reacted with a Boc-protected amine under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade activating agents.
Controlled Reaction Conditions: The reaction with Boc-protected amine is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
CHO-PEG12-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the PEG chain to react with other functional groups.
Conjugation Reactions: The PEG chain can be conjugated with various ligands or proteins to form PROTAC molecules.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc group.
Coupling Agents: Agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for conjugation reactions.
Major Products
The major products formed from these reactions are PEGylated compounds and PROTAC molecules, which have applications in targeted protein degradation .
Scientific Research Applications
CHO-PEG12-Boc has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Facilitates the study of protein functions by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents .
Mechanism of Action
CHO-PEG12-Boc acts as a linker in PROTAC molecules. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG12-NH-Boc: Another PEG-based linker with a DBCO moiety.
PEGylated Compounds: Various PEGylated compounds used in drug delivery and bioconjugation
Uniqueness
CHO-PEG12-Boc is unique due to its specific application in the synthesis of PROTAC molecules, which are emerging as a promising approach for targeted therapy .
Properties
Molecular Formula |
C31H60O15 |
---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H60O15/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h5H,4,6-29H2,1-3H3 |
InChI Key |
XGKOPOGUYWQXBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O |
Origin of Product |
United States |
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